![molecular formula C10H9BrO3 B134048 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one CAS No. 52190-28-0](/img/structure/B134048.png)
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
Overview
Description
2-Bromo-3’,4’-(methylenedioxy)propiophenone is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.1 g/mol . It is categorized as a precursor in the synthesis of cathinones and is primarily used for research and forensic applications . This compound is known for its crystalline solid form and its solubility in chloroform, dimethyl sulfoxide, and ethanol .
Mechanism of Action
Target of Action
The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells, causing changes in their normal functioning.
Mode of Action
The compound interacts with its targets through a mechanism that involves cell cycle arrest at the S phase and induction of apoptosis . This means that the compound prevents the cells from dividing and triggers programmed cell death, thereby inhibiting the growth of the cancer cells .
Biochemical Pathways
It is known that the compound affects the cell cycle and apoptosis pathways . These pathways are crucial for cell division and survival, and their disruption can lead to the death of cancer cells .
Pharmacokinetics
The compound is believed to have high gi absorption and is bbb permeant . This suggests that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, which could potentially increase its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth. This is achieved through the induction of cell cycle arrest at the S phase and the triggering of apoptosis in the cancer cells . These effects can lead to a reduction in the size of tumors and potentially to the elimination of the cancer cells .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds bearing the 1,3-benzodioxole moiety have shown significant anticancer activity against various cancer cell lines . These compounds interact with various enzymes and proteins, leading to changes in cellular processes .
Cellular Effects
In cellular studies, 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one and its derivatives have shown potential anticancer activity. For instance, they have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability over time and long-term effects on cellular function in in vitro studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3’,4’-(methylenedioxy)propiophenone can be synthesized from 3,4-methylenedioxypropiophenone through a bromination reaction. Bromine is added to a solution of the ketone in diethyl ether, and the solution is stirred until the color changes from red to light-yellow. The reaction is then quenched with water, and the mixture is diluted with diethyl ether. The organic layer is washed with a saturated solution of sodium bicarbonate, sodium thiosulfate, and brine, then dried over magnesium sulfate, filtered, and concentrated. The α-bromoketone is purified by flash chromatography on silica gel .
Industrial Production Methods: While specific industrial production methods for 2-Bromo-3’,4’-(methylenedioxy)propiophenone are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes rigorous purification steps to meet industrial standards.
Types of Reactions:
Substitution Reactions: 2-Bromo-3’,4’-(methylenedioxy)propiophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Oxidation Reactions: It can also undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products:
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or other oxidized forms.
Scientific Research Applications
2-Bromo-3’,4’-(methylenedioxy)propiophenone is extensively used in scientific research, particularly in the fields of chemistry and forensic science. It serves as a precursor in the synthesis of cathinones, which are studied for their psychoactive properties . Additionally, it is used in the preparation of antifungal agents and MDMA analogs . The compound’s unique structure makes it valuable for studying various chemical reactions and mechanisms.
Comparison with Similar Compounds
3,4-Methylenedioxypropiophenone: An isomer of 2-Bromo-3’,4’-(methylenedioxy)propiophenone, used as a precursor in the synthesis of methylone and other substituted methylenedioxyphenethylamine derivatives.
3,4-Methylenedioxyphenyl-2-propanone: Another isomer with similar applications in the synthesis of psychoactive substances.
Uniqueness: 2-Bromo-3’,4’-(methylenedioxy)propiophenone is unique due to the presence of the bromine atom, which allows for specific substitution reactions that are not possible with its non-brominated counterparts. This makes it a valuable intermediate in the synthesis of various chemical compounds and enhances its utility in research and industrial applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPQGLLTGPTOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440428 | |
| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52190-28-0 | |
| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


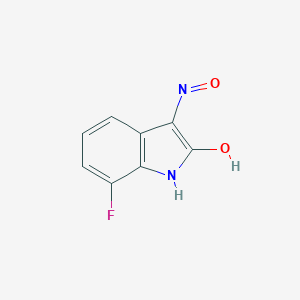
![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)


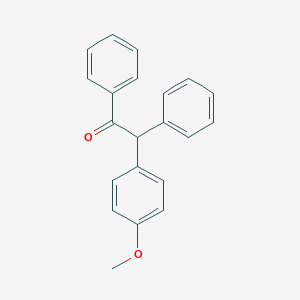


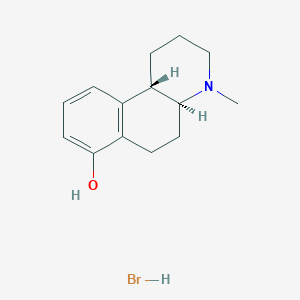
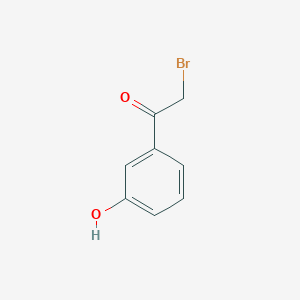
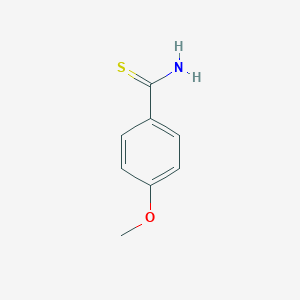
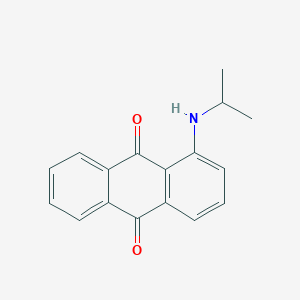
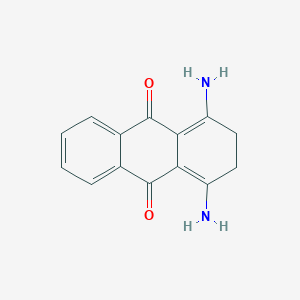
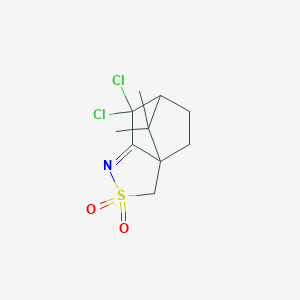
![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)
